![molecular formula C10H14N2O2 B13794107 2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
2-Amino-5-[(dimethylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[(dimethylamino)methyl]benzoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(dimethylamino)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of toluene to form 2-nitrotoluene, followed by reduction to 2-aminotoluene. The next step involves the introduction of the dimethylamino group through a Mannich reaction, which combines formaldehyde and dimethylamine with the aromatic ring. Finally, the carboxylation of the resulting compound yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
2-Amino-5-[(dimethylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Amino-5-[(dimethylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-5-[(dimethylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The dimethylamino group can also participate in hydrophobic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
5-Methylanthranilic acid: Similar structure but without the dimethylamino group.
6-Amino-m-toluic acid: Another related compound with variations in the position of functional groups.
Uniqueness
2-Amino-5-[(dimethylamino)methyl]benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-amino-5-[(dimethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)6-7-3-4-9(11)8(5-7)10(13)14/h3-5H,6,11H2,1-2H3,(H,13,14) |
InChIキー |
JURUFHHOBMXFNJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=C(C=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



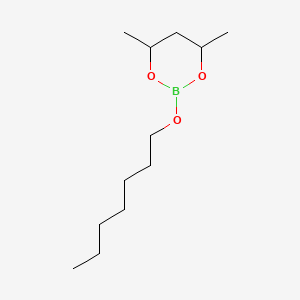
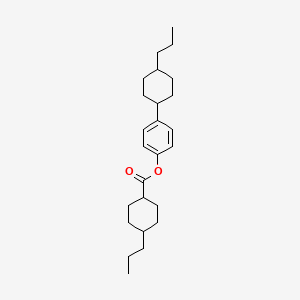
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
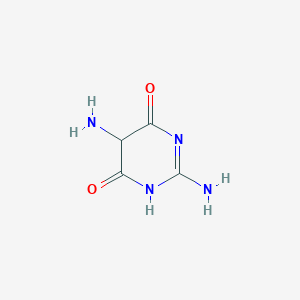
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
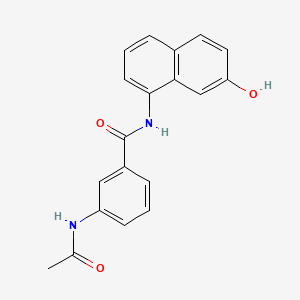

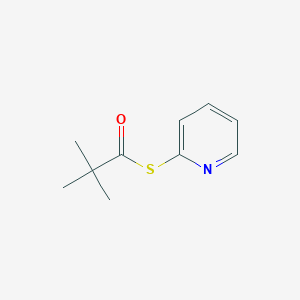
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
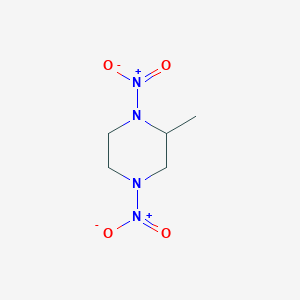
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
